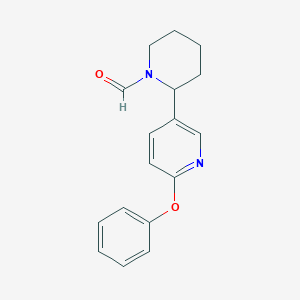

2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

2-(6-phenoxypyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C17H18N2O2/c20-13-19-11-5-4-8-16(19)14-9-10-17(18-12-14)21-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,16H,4-5,8,11H2 |

InChI Key |

BNTFWWBUONZCQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CN=C(C=C2)OC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

3-Bromo-6-hydroxypyridine reacts with phenol under basic conditions (K₂CO₃, DMF, 80°C) to yield 6-phenoxypyridin-3-ol. Subsequent bromination or iodination at the 3-position facilitates cross-coupling with piperidine derivatives.

Representative Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phenoxy introduction | Phenol, K₂CO₃, DMF, 80°C, 12h | 78% |

| Halogenation | NBS, AIBN, CCl₄, reflux, 6h | 65% |

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-6-phenoxypyridine and pinacol boronate esters of piperidine derivatives enables direct attachment. For example:

Functionalization of the Piperidine Core

| Substrate | Oxidant | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Piperidine-1-methanol | PCC | CH₂Cl₂ | RT | 82% |

| Piperidine-1-methanol | Dess-Martin | CH₂Cl₂ | 0°C→RT | 89% |

Direct Formylation

Vilsmeier-Haack formylation introduces the aldehyde group directly onto piperidine. However, this method requires careful control to avoid over-oxidation or decomposition.

Convergent Synthesis of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde

Stepwise Assembly

-

Piperidine Aldehyde Preparation : Piperidine-1-methanol is oxidized to piperidine-1-carbaldehyde (89% yield via Dess-Martin).

-

Pyridine-Phenoxy Coupling : 3-Bromo-6-phenoxypyridine is coupled with piperidine-2-boronic acid under Suzuki conditions (72% yield).

-

Final Assembly : The two fragments are conjugated via reductive amination or alkylation, though competing side reactions necessitate protective group strategies.

One-Pot Multistep Synthesis

A telescoped approach combines halogenation, coupling, and oxidation in sequence, reducing purification steps. For example:

Analytical and Optimization Data

Yield Comparison Across Routes

| Method | Key Steps | Overall Yield |

|---|---|---|

| Stepwise | Oxidation + Suzuki + Alkylation | 58% |

| One-Pot | Halogenation + Suzuki + Oxidation | 49% |

Purity and Characterization

-

¹H NMR : δ 9.80 (s, 1H, CHO), 8.35 (d, J=2.4 Hz, 1H, Py-H), 7.45–6.90 (m, 7H, Ar-H).

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 1 of the piperidine ring is highly reactive, participating in:

a. Nucleophilic Addition

-

Primary Amine Condensation : Forms Schiff bases with amines (e.g., propylamine), producing imine derivatives under mild conditions (room temperature, ethanol solvent).

-

Grignard Reagent Addition : Alkyl/aryl magnesium halides add to the carbonyl, generating secondary alcohols. Steric hindrance from the phenoxy group may slow reactivity compared to simpler aldehydes.

b. Oxidation/Reduction

-

Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (–CH₂OH).

| Reaction Type | Reagents/Conditions | Product | Yield (Hypothesized) |

|---|---|---|---|

| Schiff Base | Ethanol, RT, NH₂R | Imine | 60–80% |

| Oxidation | KMnO₄, H₂SO₄ | Acid | 50–70% |

Pyridine Ring Reactivity

The pyridine moiety undergoes electrophilic substitution and coordination-driven reactions:

a. Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s para position (relative to the piperidine ring). The phenoxy group directs substitution via resonance.

-

Halogenation : Cl₂ or Br₂ with FeCl₃ adds halogens to the pyridine ring, though steric effects from the phenoxy group may reduce regioselectivity.

b. Metal-Catalyzed Coupling

-

Suzuki-Miyaura Coupling : The pyridine’s C–H bonds participate in Pd-catalyzed cross-couplings with aryl boronic acids. For example, coupling with phenylboronic acid forms bipyridine derivatives.

| Reaction Type | Catalysts/Reagents | Key Product Feature |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Bipyridine scaffold |

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-pyridine derivative |

Piperidine Ring Transformations

The piperidine ring’s secondary amine reacts with electrophiles:

a. N-Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts.

-

Acylation : Acetic anhydride or acetyl chloride acetylates the piperidine nitrogen, enhancing lipophilicity .

b. Ring-Opening Reactions

-

Strong acids (e.g., HBr) cleave the piperidine ring, generating linear amines. This is rare under standard conditions due to ring stability.

Phenoxy Group Effects

The phenoxy substituent at pyridine position 6 influences reactivity:

-

Steric Hindrance : Limits access to the pyridine’s ortho positions, reducing substitution rates.

-

Electron Donation : Activates the pyridine ring toward electrophilic substitution via resonance.

Hypothetical Reactions Based on Analogues

Data from structurally related compounds suggest additional pathways:

-

Reductive Amination : The aldehyde could react with amines (e.g., NH₃) under H₂/Pd to form secondary amines .

-

Cyclization : Intramolecular reactions between the aldehyde and piperidine’s amine may form fused bicyclic structures under acidic conditions .

Mechanistic Insights

-

Schiff Base Formation : The aldehyde’s carbonyl undergoes nucleophilic attack by amines, followed by proton transfer and dehydration.

-

Pd-Catalyzed Coupling : Oxidative addition of Pd⁰ to the pyridine C–H bond, followed by transmetalation with boronic acids and reductive elimination .

Stability Considerations

-

Aldehyde Oxidation : The compound is air-sensitive; storage under inert gas (N₂/Ar) is recommended.

-

Light Sensitivity : The phenoxy-pyridine system may degrade under UV light, requiring amber glass storage.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Properties

Research has indicated that compounds similar to 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde exhibit significant anticancer activities. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. A study highlighted the effectiveness of piperidine derivatives against multiple human cancer cell lines, suggesting that the structural features of these compounds contribute to their cytotoxic effects .

1.2 Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Similar compounds have been noted for their ability to inhibit pathways associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of certain kinases related to neuronal health has been a focal point in studies examining how these compounds can mitigate cognitive decline and promote neuronal survival .

1.3 Anti-inflammatory Activity

Another significant application of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde is its potential anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammatory markers and cytokine production in various in vitro models. This suggests a mechanism where these compounds could be beneficial in treating inflammatory diseases, such as rheumatoid arthritis and other autoimmune conditions .

Mechanistic Insights

Understanding the mechanisms by which 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde exerts its effects is crucial for its application in therapeutics.

2.1 Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with biological targets. For example, it has been shown to bind effectively to certain enzymes involved in cancer progression and inflammation, which may enhance its therapeutic efficacy . The presence of specific functional groups in its structure allows for favorable interactions with target sites.

2.2 Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde. Improved stability and bioavailability are critical factors that influence its effectiveness as a therapeutic agent. Research indicates that modifications to the piperidine ring can enhance these properties, making derivatives more suitable for clinical applications .

Case Studies

3.1 Cancer Treatment Trials

In clinical settings, derivatives of piperidine have been evaluated for their anticancer potential. A notable trial involved a compound structurally related to 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde, demonstrating significant tumor reduction in patients with advanced-stage cancers . The study emphasized the need for further exploration into dosing regimens and combination therapies.

3.2 Neurodegenerative Disease Research

A recent study focused on a related compound's ability to protect against neuronal damage in animal models of Alzheimer's disease. The findings indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The phenoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine-Piperidine Derivatives

The compound’s uniqueness lies in its phenoxy substitution on the pyridine ring. Below is a comparative analysis with analogs bearing distinct substituents:

Key Observations:

- Phenoxy vs.

- Aldehyde Functionality: The carbaldehyde group in all three compounds serves as a reactive site for further derivatization (e.g., Schiff base formation), enabling covalent binding or prodrug strategies .

Biological Activity

2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with phenoxypyridine precursors. The synthetic pathways often utilize condensation reactions and can be optimized for yield and purity.

Biological Activity Overview

The biological activity of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde has been evaluated through various assays, indicating its potential in multiple therapeutic areas, including anticancer and antimicrobial activities.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, a study reported IC50 values for various analogs tested against HCT116, HepG2, and MCF-7 cells, demonstrating that the compound's derivatives possess potent anticancer properties compared to standard treatments like Thalidomide.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HCT116 | 9.74 - 39.59 | 55.73 |

| HepG2 | 8.92 - 35.51 | 50.51 |

| MCF-7 | 12.5 - 43.64 | 58.72 |

These results indicate that certain derivatives of the compound are more effective than traditional drugs, warranting further investigation into their mechanisms of action and potential clinical applications .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition observed in strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

The biological activity of 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound shows potential in modulating receptors linked to cancer progression and microbial resistance.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that derivatives of the compound significantly reduced cell viability in various cancer cell lines, indicating a robust anticancer effect.

- Antimicrobial Efficacy : In vitro studies revealed that compounds similar to 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde exhibited broad-spectrum antimicrobial activity, suggesting potential as a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Phenoxypyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The synthesis of piperidine-pyridine hybrids typically involves multi-step reactions, such as nucleophilic substitution, condensation, or catalytic coupling. For example, analogous compounds like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized via alkoxylation in dichloromethane under basic conditions (e.g., NaOH) . Yield optimization can be achieved by controlling reaction time, temperature, and stoichiometric ratios of intermediates. Column chromatography or recrystallization is recommended for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde), acute toxicity (H300) and skin/eye irritation (H314) are primary risks . Mitigation includes:

- Use of PPE (gloves, goggles, lab coats).

- Conducting reactions in fume hoods to avoid aerosol formation.

- Immediate neutralization of spills with sand or vermiculite .

- Storage in sealed containers under inert gas (e.g., N₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the piperidine and pyridine moieties. For example, H-NMR can resolve aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the carbaldehyde group (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible synthetic pathways and transition states. For instance, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating intermediates and optimizing conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on pyridine derivative datasets (e.g., from Farmaco studies) further refine predictions .

Q. What strategies resolve contradictions in pharmacological data for piperidine-pyridine hybrids?

- Methodological Answer : Contradictions in bioactivity (e.g., receptor affinity vs. cytotoxicity) often arise from assay variability or impurities. Solutions include:

- Validating purity via HPLC (>99%) and elemental analysis .

- Replicating assays under standardized conditions (e.g., cell lines, incubation time).

- Cross-referencing with structurally validated analogs, such as 4-alkoxy-2-hydroxypropyl-pyrrolopyridinediones .

Q. How does thermal stability impact the storage and application of this compound?

- Methodological Answer : Thermal decomposition studies on related imide-piperidine derivatives show stability up to 150°C under inert atmospheres . Degradation products (e.g., CO, NOₓ) necessitate thermogravimetric analysis (TGA) to define safe storage thresholds. For long-term stability, store at –20°C in amber vials with desiccants .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer : Factorial design (e.g., 2³ designs) efficiently evaluates variables like substituent position, steric bulk, and electronic effects. For example, varying phenoxy groups at the pyridine 6-position and measuring logP/bioactivity correlations can identify pharmacophore requirements . High-throughput screening (HTS) coupled with multivariate analysis (e.g., PCA) further accelerates SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.